molecular formula C6H14ClNO3 B1448511 Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride CAS No. 1461709-13-6

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

Cat. No. B1448511
CAS RN: 1461709-13-6
M. Wt: 183.63 g/mol
InChI Key: PWCQBCWIVNITTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C6H13NO3HCl . It is an ester of glycine and is commonly used in the synthesis of other chemicals, pharmaceuticals, and materials.


Molecular Structure Analysis

The InChI code for Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is 1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is a white crystalline powder that is soluble in water and ethanol. The molecular weight of the compound is 183.63 g/mol .

Scientific Research Applications

C6H14ClNO3 C_6H_{14}ClNO_3 C6​H14​ClNO3​

and a molecular weight of 183.63 g/mol. Below is a comprehensive analysis of its applications across various scientific research fields:

Pharmaceutical Testing

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is utilized in pharmaceutical testing as a high-quality reference standard . Its consistency and purity make it ideal for validating the analytical methods used in drug development and ensuring the accuracy of test results.

Medicinal Chemistry

Researchers in medicinal chemistry employ ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride for the synthesis of potential therapeutic agents. Its structure is conducive to creating derivatives that may interact with biological targets, aiding in the discovery of new drugs .

Organic Synthesis

This compound is a valuable reagent in organic synthesis. It can be used to introduce amino and hydroxy functionalities into organic molecules, which are key steps in the synthesis of a wide range of organic products .

Analytical Chemistry

In analytical chemistry, ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride is used as a calibration standard for various analytical instruments. This ensures the instruments are providing accurate measurements for the compounds being analyzed .

Chemical Engineering

Within chemical engineering, this compound’s properties are analyzed to optimize industrial synthesis processes. Understanding its behavior under different conditions helps in scaling up production while maintaining product quality .

Pharmacology

In pharmacology, the compound’s interactions with biological systems are studied. It may be used in assays to determine the pharmacokinetics and pharmacodynamics of new drug candidates, which is crucial for drug development .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 3-amino-2-hydroxy-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-3-10-5(8)6(2,9)4-7;/h9H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCQBCWIVNITTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
Reactant of Route 2
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
Reactant of Route 3
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
Reactant of Route 4
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
Reactant of Route 5
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride
Reactant of Route 6
Ethyl 3-amino-2-hydroxy-2-methylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.